molecular formula C26H28N6OS B2505264 2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide CAS No. 727718-65-2

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide

Cat. No.: B2505264
CAS No.: 727718-65-2
M. Wt: 472.61
InChI Key: DTLMSCTYYUTGCO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by:

  • A 4-amino-1,2,4-triazole core substituted at position 5 with a 4-methylphenyl group and at position 3 with a sulfanyl (-S-) linker.
  • An acetamide side chain terminating in an N-[4-(N-propan-2-ylanilino)phenyl] group.

However, its specific biological activities remain less documented compared to analogs discussed below .

Properties

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6OS/c1-18(2)31(22-7-5-4-6-8-22)23-15-13-21(14-16-23)28-24(33)17-34-26-30-29-25(32(26)27)20-11-9-19(3)10-12-20/h4-16,18H,17,27H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLMSCTYYUTGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727718-65-2
Record name 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[phenyl(propan-2-yl)amino]phenyl}acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of derivatives based on triazole and thioether functionalities has shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer properties are believed to stem from its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been evaluated as a possible inhibitor of 5-lipoxygenase (5-LOX), which plays a role in inflammation and cancer metastasis .
  • Case Studies :
    • A study conducted on synthesized derivatives indicated significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
    • Another investigation into structurally similar compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting that modifications in the triazole structure can enhance anticancer efficacy .

Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies.

  • Target Enzymes : Inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are crucial for developing anti-inflammatory drugs. The compound has been investigated for its potential to inhibit these enzymes effectively .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.

Structural FeatureImpact on Activity
Triazole RingEnhances enzyme inhibition
Sulfur AtomIncreases lipophilicity and bioavailability
Acetamide GroupAffects solubility and cellular uptake

This table summarizes how modifications in the chemical structure influence biological activity, guiding further research towards more potent derivatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Acetamide Derivatives

Compound Name / ID Key Substituents (Triazole Positions 4/5) Acetamide Side Chain Modifications Molecular Weight (g/mol) Reported Bioactivity References
Target Compound 4-amino, 5-(4-methylphenyl) N-[4-(N-propan-2-ylanilino)phenyl] ~483.6 Not explicitly reported
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[phenyl(propan-2-yl)amino]phenyl}acetamide 4-amino, 5-(pyridin-3-yl) N-{4-[phenyl(propan-2-yl)amino]phenyl} ~494.6 Orco agonist activity (e.g., OLC-12)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable aryl/heteroaryl substitutions ~350–420 Anti-exudative activity (vs. diclofenac)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-[4-(dimethylamino)phenyl] ~505.0 Antiproliferative potential
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide Triazinone core (vs. triazole) N-(4-isopropylphenyl) ~363.4 Unspecified

Impact of Substituents on Bioactivity and Physicochemical Properties

Triazole Core Modifications

  • Pyridinyl vs. This modification correlates with Orco agonist activity in analogs like OLC-12, suggesting improved receptor binding .
  • Such derivatives show antiproliferative activity, likely due to enhanced hydrophobic interactions with cellular targets .

Acetamide Side Chain Variations

  • N-Propan-2-ylanilino vs. Dimethylamino: The target compound’s propan-2-yl group on the anilino side chain (vs. dimethylamino in ) may reduce steric hindrance, favoring interactions with bulkier binding pockets.
  • Anti-Exudative Activity : Derivatives with furan-2-yl substituents (–6) demonstrate significant anti-inflammatory effects, outperforming diclofenac in preclinical models. This highlights the role of electron-rich heterocycles in modulating cyclooxygenase (COX) inhibition .

Pharmacokinetic Considerations

  • LogP and Solubility : Chlorophenyl and propan-2-yl groups increase logP (e.g., ~3.5–4.2), favoring blood-brain barrier penetration but complicating formulation. Pyridinyl and furanyl analogs exhibit lower logP (~2.8–3.1), improving solubility .
  • Metabolic Stability: Triazole cores generally resist oxidative metabolism compared to triazinones, suggesting longer half-lives for the target compound and its triazole-based analogs .

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?

The synthesis typically involves multi-step reactions with careful control of temperature, solvent choice, and catalysts. For example, refluxing at 150°C using pyridine and zeolite (Y-H) as catalysts under controlled conditions can optimize cyclization and intermediate formation. Purification via ethanol recrystallization or chromatography ensures purity . Key reagents include acetic anhydride and sodium hydride for functional group activation .

Q. Which spectroscopic methods are most effective for structural characterization, and what key features do they confirm?

Nuclear Magnetic Resonance (NMR) confirms the aromatic proton environment and sulfanyl-acetamide linkage. Infrared Spectroscopy (IR) identifies amino, carbonyl, and sulfanyl groups. Mass Spectrometry (MS) validates molecular weight, while X-ray crystallography (if applicable) resolves 3D conformation . For example, 1^1H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, and IR stretches at ~1650 cm1^{-1} indicate carbonyl groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard assays include:

  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Anti-inflammatory potential : Inhibition of COX-2 enzyme or TNF-α secretion in macrophage models .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological efficacy?

Systematic structural modifications and activity comparisons are critical. For example:

Modification SiteBiological ImpactExample Reference
Triazole ring substitution (e.g., Cl, CH3_3)Enhances antiproliferative activity by 30% in HT-29 cells
Sulfanyl-acetamide linker replacementReduces cytotoxicity but improves solubility
Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like EGFR or tubulin, guiding rational design .

Q. What strategies resolve contradictions in pharmacokinetic data across experimental models?

Contradictions in bioavailability or metabolism may arise from:

  • Species-specific differences : Compare rodent vs. human liver microsome stability .
  • Assay variability : Validate results using orthogonal methods (e.g., LC-MS vs. fluorescent tagging) .
  • Dosage adjustments : Conduct dose-escalation studies in rat formalin-induced edema models to correlate efficacy and toxicity .

Q. How does computational modeling predict target interactions, and what experimental validation is required?

Molecular dynamics simulations (e.g., GROMACS) model binding stability to biological targets like kinase domains. Key steps include:

  • Docking : Identify binding pockets using PDB structures (e.g., 1M17 for EGFR).
  • Free energy calculations : Estimate ΔG binding with MM/GBSA. Experimental validation involves surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What in vivo models are suitable for evaluating therapeutic potential, and how are dosages optimized?

  • Anti-exudative activity : Rat formalin-induced edema models with dose ranges of 10–50 mg/kg, monitoring paw volume reduction .
  • Toxicity screening : Acute toxicity studies in zebrafish embryos (LC50_{50} determination) precede mammalian models .
  • Pharmacokinetics : IV/PO administration in rodents with LC-MS plasma analysis to calculate t1/2_{1/2} and AUC .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) .
  • Data Reproducibility : Include positive controls (e.g., doxorubicin for antiproliferative assays) and triplicate measurements .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies .

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